molecular formula C7H8O2P+ B8804695 Benzyl-phosphinic acid

Benzyl-phosphinic acid

Cat. No.: B8804695
M. Wt: 155.11 g/mol
InChI Key: MYLBOHHLWPWOFA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-phosphinic acid is a useful research compound. Its molecular formula is C7H8O2P+ and its molecular weight is 155.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties
Benzyl-phosphinic acid and its derivatives have shown potential antimicrobial activity. Research indicates that phosphonic acid derivatives can inhibit the growth of pathogens such as Mycobacterium tuberculosis, which is significant given the global burden of tuberculosis. In vitro studies have demonstrated that similar compounds exhibit substantial antibacterial effects, suggesting that this compound may also possess similar properties.

1.2 Anticancer Activity
The anticancer potential of this compound is being investigated due to its ability to modulate cellular signaling pathways. Studies have indicated that phosphonic acids can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example, preliminary research has shown that treatment with phosphonic acid derivatives leads to increased apoptosis in various cancer models, highlighting their therapeutic potential .

Environmental Applications

2.1 Detection of Chemical Warfare Agents
this compound plays a crucial role in the detection and identification of nerve agent degradation products, such as pinacolyl methylphosphonic acid (PMPA). The derivatization of phosphonic acids using benzyl trichloroacetimidates under optimized conditions has proven effective for analyzing these compounds in complex matrices like soil and fatty liquids . This application is particularly relevant for organizations focused on chemical weapons disarmament.

Analytical Chemistry

3.1 Derivatization Techniques
The use of benzyl trichloroacetimidates for the benzylation of phosphonic acids has been optimized for analytical purposes. This method enhances the detectability of phosphonic acids through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The optimized reaction conditions allow for efficient derivatization, facilitating the identification of trace amounts of phosphonic acids in environmental samples .

Synthesis and Functionalization

4.1 Synthesis of Phosphinic Acid Derivatives
Research into the synthesis of this compound has revealed methods for creating unsymmetrical phosphinic acids through base-promoted reactions. These synthetic pathways are essential for developing new compounds with tailored properties for specific applications in drug design and material science .

Case Studies

Study Focus Findings References
Antimicrobial EfficacySignificant inhibition of Mycobacterium tuberculosis by phosphonic acid derivatives
Anticancer PropertiesInduction of apoptosis in cancer cell lines; inhibition of tumor growth
Detection of Nerve AgentsSuccessful derivatization and identification of PMPA using benzyl trichloroacetimidates
Synthesis TechniquesDevelopment of base-promoted methods for creating unsymmetrical phosphinic acids

Chemical Reactions Analysis

Derivatization via Benzylation

Benzyl-phosphinic acid participates in benzylation reactions, particularly when reacting with benzyl trichloroacetimidates under neutral, basic, or slightly acidic conditions . This reaction forms benzyl esters, which are critical for enhancing volatility and detectability in gas chromatography-mass spectrometry (GC-MS).

Reaction Optimization

Key parameters for efficient benzylation include:

ParameterOptimal ValueEffect on Yield
Temperature60°CMaximizes product formation
Time4–8 hoursYield plateaus after 4 hours
SolventAcetonitrileHighest efficiency vs. acetone or DCM
Catalytic Acid<5 mol% (optional)Enhances reaction under acidic conditions

For example, pinacolyl methylphosphonic acid (PMPA) derivatization achieved significant yields at 60°C in acetonitrile after 4 hours . Neutral conditions (without additives) also proved effective due to the inherent acidity of phosphonic acids .

Acid-Catalyzed Debenzylation

Under strongly acidic conditions, this compound derivatives undergo debenzylation. This reaction is critical for deprotecting functional groups in synthetic pathways.

  • Conditions : Hydrolysis in water/acetic acid mixtures (e.g., 50% acetic acid at 70°C) .

  • Mechanism : Acidic media protonate the benzyl group, facilitating cleavage via SN1 or SN2 pathways.

  • Limitations : Electron-donating substituents (e.g., NHAc, NMe₂) on the benzyl group increase susceptibility to hydrolysis, leading to unintended debenzylation .

Electrophilic Substitution Reactions

This compound derivatives act as intermediates in electrophilic substitutions. For example, in the presence of H₃PO₃ and iodine (I₂), benzyl halides react with electron-rich arenes to form alkylated products :

Reaction Example :

C₆H₅CH₂X+AreneH₃PO₃, I₂C₆H₅CH₂-Arene+HX(X=Cl, Br)\text{C₆H₅CH₂X} + \text{Arene} \xrightarrow{\text{H₃PO₃, I₂}} \text{C₆H₅CH₂-Arene} + \text{HX} \quad (X = \text{Cl, Br})

  • Yields : Up to 92% in 1,2-dichloroethane (DCE) at 130°C .

  • Scope : Compatible with halogenated, nitro-, and trifluoromethyl-substituted benzyl halides .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 165°C (melting point) .

  • Solvent Effects : Polar solvents (e.g., CH₃CN) stabilize intermediates, while nonpolar solvents reduce yields .

  • Competitive Pathways : Base-sensitive substrates may undergo hydrolysis instead of benzylation .

Properties

Molecular Formula

C7H8O2P+

Molecular Weight

155.11 g/mol

IUPAC Name

benzyl-hydroxy-oxophosphanium

InChI

InChI=1S/C7H7O2P/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2/p+1

InChI Key

MYLBOHHLWPWOFA-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C[P+](=O)O

Origin of Product

United States

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